N-Ethyl-N-propylazetidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with ethyl and propyl amines under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Alkylation: The azetidine ring is then alkylated with ethyl and propyl groups using appropriate alkylating agents.
Purification: The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-propylazetidin-3-one, while reduction may produce N-ethyl-N-propylazetidin-3-amine .
Scientific Research Applications
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in polymerization and medicinal chemistry.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with similar reactivity and applications.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in drug synthesis.
Uniqueness
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a versatile building block for various applications .
Properties
IUPAC Name |
N-ethyl-N-propylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJPZBWYZPAHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.